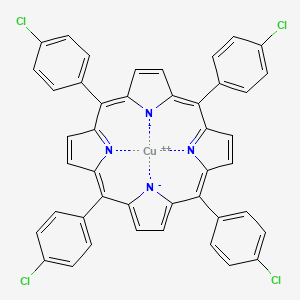

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) is a metalloporphyrin compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds derived from natural pigments such as chlorophyll and heme. They are composed of modified pyrrole subunits interconnected at their carbon atoms, forming a robust 22-electron system. This compound is known for its unique electronic properties and its ability to coordinate with various metal ions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) typically involves the reaction of porphyrin with 4-chlorobenzaldehyde in the presence of a metal salt such as copper(II) acetate. The reaction is carried out in a solvent like dichloromethane, and the product is obtained through crystallization . The general reaction scheme is as follows:

Synthesis of Porphyrin Core: Pyrrole and 4-chlorobenzaldehyde are condensed in the presence of an acid catalyst to form the porphyrin core.

Metalation: The porphyrin core is then reacted with copper(II) acetate in dichloromethane to form 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state metalloporphyrins.

Reduction: Lower oxidation state metalloporphyrins.

Substitution: Substituted porphyrins with various functional groups.

Scientific Research Applications

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.

Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

Medicine: It is explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: The compound is used in the development of sensors and electronic materials due to its photophysical and electrochemical properties[][4].

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) involves its ability to coordinate with various substrates and catalyze reactions. The copper ion in the center of the porphyrin ring plays a crucial role in facilitating electron transfer processes. The compound can interact with molecular oxygen to generate reactive oxygen species, which are responsible for its photodynamic and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin copper(II)

- 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin copper(II)

- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin copper(II)

Uniqueness

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) is unique due to the presence of chlorine atoms on the phenyl rings, which enhance its electron-withdrawing properties. This makes it more effective in catalytic and photodynamic applications compared to its analogs with different substituents .

Biological Activity

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin copper(II) (CuTCPP) is a metalloporphyrin that has garnered attention due to its diverse biological activities. This compound, characterized by its complex structure and unique properties, has been explored for applications in antimicrobial therapy, photodynamic therapy (PDT), and as a probe in biochemical studies. This article aims to provide a comprehensive overview of the biological activity of CuTCPP, supported by relevant data tables and research findings.

- Molecular Formula : C44H24Cl4CuN4

- Molecular Weight : 814.05 g/mol

- CAS Number : 16828-36-7

The biological activity of CuTCPP can be attributed to several mechanisms:

- Antimicrobial Activity : CuTCPP exhibits significant inhibitory effects against various bacterial strains and fungi. Its mechanism involves interactions with microbial DNA and cell membranes.

- Photodynamic Therapy : Upon activation by light, CuTCPP generates reactive oxygen species (ROS), which can induce cell death in targeted cells, making it a candidate for cancer treatment.

- Enzyme Inhibition : CuTCPP interacts with specific enzymes, potentially modulating their activity and affecting metabolic pathways.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of CuTCPP against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings from key studies:

| Microorganism | Type | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 15 | |

| Escherichia coli | Gram-negative | 18 | |

| Candida albicans | Fungi | 20 |

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, CuTCPP was tested against a panel of pathogens. The results indicated that CuTCPP had a higher efficacy compared to traditional antibiotics, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized the disc diffusion method to measure zones of inhibition, confirming CuTCPP's potential as an alternative antimicrobial agent.

Photodynamic Therapy Applications

CuTCPP's ability to generate ROS upon light activation has led to its exploration in photodynamic therapy. Research indicates that:

- Cell Line Studies : When applied to cancer cell lines, CuTCPP showed a dose-dependent increase in cell death upon exposure to light.

- Mechanism : The generation of singlet oxygen and other ROS leads to oxidative stress in cancer cells, triggering apoptosis.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of CuTCPP:

- DNA Interaction Studies : UV-Vis spectroscopy demonstrated that CuTCPP intercalates with DNA, leading to significant hypochromicity and bathochromic shifts in absorbance spectra .

- In Vivo Studies : Animal models treated with CuTCPP showed reduced tumor growth when combined with light exposure, indicating its potential as an effective PDT agent .

Properties

Molecular Formula |

C44H24Cl4CuN4 |

|---|---|

Molecular Weight |

814.0 g/mol |

IUPAC Name |

copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |

InChI Key |

VQAOAJVSUJOMBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.